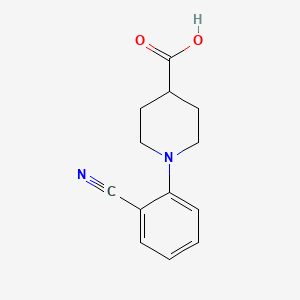

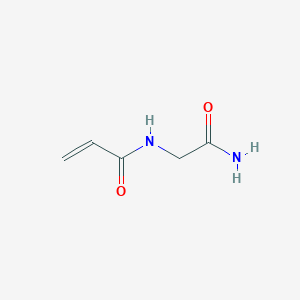

N-(2-Amino-2-oxoethyl)prop-2-enamide

Overview

Description

“N-(2-Amino-2-oxoethyl)prop-2-enamide” is an organic compound with the molecular formula C5H8N2O2 . It is also known as "N-acryloyl-glycinamide" . It appears as a white crystalline solid .

Synthesis Analysis

The synthesis of “N-(2-Amino-2-oxoethyl)prop-2-enamide” can be achieved through a simple reaction . A common method involves the reaction of glycine with acrolein or acryloyl chloride, resulting in the formation of "N-(2-Amino-2-oxoethyl)prop-2-enamide" .Molecular Structure Analysis

The molecular structure of “N-(2-Amino-2-oxoethyl)prop-2-enamide” consists of 5 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 128.13 g/mol .Physical And Chemical Properties Analysis

“N-(2-Amino-2-oxoethyl)prop-2-enamide” has a density of 1.134±0.06 g/cm3 . Its melting point is 129 °C, and its boiling point is 430.6±37.0 °C at 760 mmHg . It is soluble in water and organic solvents .Scientific Research Applications

Multicomponent Reactions and Characterization

N-(2-Amino-2-oxoethyl)prop-2-enamide and its derivatives have been synthesized using multicomponent reactions, like the Ugi reaction, which offers a facile and efficient approach for constructing complex molecules. These compounds have been well characterized using techniques such as FTIR, NMR, and mass spectral analysis, highlighting their potential in organic and medicinal chemistry research (Ganesh et al., 2016).

Mass Spectrometry and Structural Analysis

Studies on the fragmentation patterns of these compounds in mass spectrometry reveal interesting characteristics like ion formation through neighboring group participation. This knowledge is crucial for understanding the behavior of these compounds under various conditions and can aid in their structural elucidation (Bigler & Hesse, 1995).

Synthesis of Geometrically Defined Enamides

Enamides, a class to which N-(2-Amino-2-oxoethyl)prop-2-enamide belongs, are vital in the synthesis of various bioactive pharmacophores. Research has developed methods for the catalytic isomerization of N-allyl amides to form geometrically defined, highly substituted enamides, expanding their applications in the synthesis of complex organic compounds (Trost et al., 2017).

Role in Nucleic Acid Chemistry

Modifications of oligonucleotides with N-(2-Amino-2-oxoethyl) derivatives enhance their binding affinity and nuclease stability, indicating potential applications in genetic research and therapeutics (Prakash et al., 2003).

Drug Delivery Applications

The compound's derivatives have been explored in the context of drug delivery systems. For instance, grafting N-(2-hydroxyethyl)prop-2-enamide onto chitosan under γ-ray irradiation has been reported, indicating its potential in creating more efficient and targeted drug delivery mechanisms (Huang et al., 2013).

Antiviral Research

Derivatives of N-(2-Amino-2-oxoethyl)prop-2-enamide have been identified as potent inhibitors of viral replication, such as in the case of Zika virus. This showcases their potential in developing new antiviral drugs (Riva et al., 2021).

Organic Synthesis and Functionalization

The compound and its derivatives play a significant role in organic synthesis, especially in the formation of functionalized enamides and enecarbamates, which are key intermediates in the synthesis of diverse organic compounds (Bernadat & Masson, 2014).

Safety And Hazards

“N-(2-Amino-2-oxoethyl)prop-2-enamide” should be stored in a dry, well-ventilated area, away from fire sources and organic solvents . When handling this compound, appropriate protective equipment such as gloves and glasses should be worn to avoid skin and eye contact . Toxicological studies on “N-(2-Amino-2-oxoethyl)prop-2-enamide” are limited, so it’s important to use it correctly and follow safety procedures .

properties

IUPAC Name |

N-(2-amino-2-oxoethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-5(9)7-3-4(6)8/h2H,1,3H2,(H2,6,8)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGGWUXGMRTNIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25987-89-7 | |

| Record name | Poly(N-acryloylglycinamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25987-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60601895 | |

| Record name | N-(2-Amino-2-oxoethyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Amino-2-oxoethyl)prop-2-enamide | |

CAS RN |

2479-62-1 | |

| Record name | N-(2-Amino-2-oxoethyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

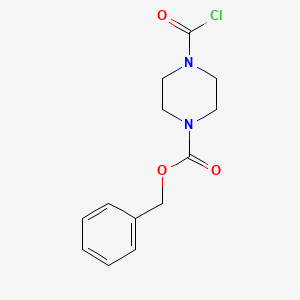

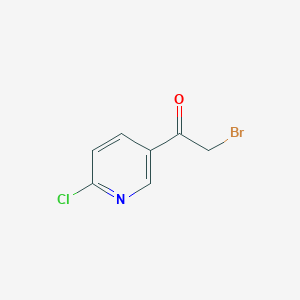

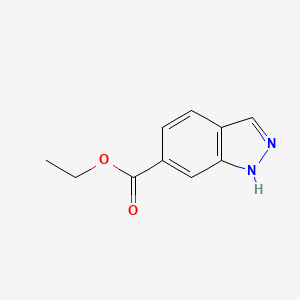

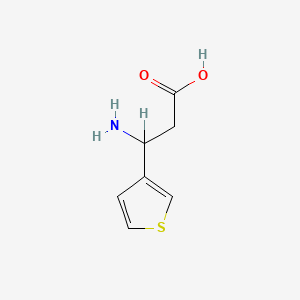

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.